Erythromycin is primarily sourced from the fermentation processes involving Saccharopolyspora erythraea. This bacterium produces erythromycin as a secondary metabolite, which can be extracted and purified for pharmaceutical use.
Erythromycin belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Erythromycin can be synthesized through both natural fermentation and chemical synthesis. The natural method involves cultivating Saccharopolyspora erythraea under specific conditions that promote the production of erythromycin.
Technical Details:
The molecular formula of erythromycin is C₁₈H₃₅N₃O₁₃. Its structure features a large lactone ring with several hydroxyl groups and an amino sugar moiety, which contribute to its biological activity.
Erythromycin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties.
Technical Details:
Erythromycin exerts its antibacterial effect primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel for nascent polypeptides and preventing peptide bond formation.
Erythromycin is widely used in clinical medicine for treating infections caused by susceptible organisms, including:
In addition to its therapeutic uses, erythromycin serves as a model compound in pharmaceutical research for developing new antibiotics and studying antibiotic resistance mechanisms.
This comprehensive overview highlights the significance of erythromycin in both clinical and research settings, reflecting its ongoing relevance in modern medicine.
Cytochrome P450 Erythromycin F (P450eryF) catalyzes the C-6 hydroxylation of 6-deoxyerythronolide B (6-dEB), the first committed step in erythromycin A biosynthesis. This monooxygenase reaction requires molecular oxygen and NADPH-dependent reductase partners for electron transfer. Structural studies reveal that P450eryF’s active site accommodates the macrolide ring through hydrophobic interactions, positioning C-6 for stereoselective hydroxylation [1] [4]. In the halophilic actinomycete Actinopolyspora erythraea YIM90600, a homolog (EryFAc) exhibits divergent activity, catalyzing C-6/C-18 epoxidation and C-14 hydroxylation to form erythronolide H—a novel aglycone not observed in Saccharopolyspora erythraea [1]. This functional divergence underscores the evolutionary plasticity of P450 enzymes in tailoring polyketide scaffolds.
Table 1: Tailoring Enzymes in Erythromycin Biosynthesis
| Enzyme | Gene | Reaction | Product |
|---|---|---|---|
| P450eryF | eryF | C-6 hydroxylation | Erythronolide B |
| EryK | eryK | C-12 hydroxylation | Erythronolide C |
| EryG | eryG | O-methylation | 3′-Methylmycarose |
| EryFAc (YIM90600) | eryFAc | C-6/C-18 epoxidation, C-14 OH | Erythronolide H |
Erythromycin’s 14-membered macrolactone backbone is assembled by a 2.1-MDa modular polyketide synthase (PKS) complex comprising three multifunctional polypeptides: EryAⅠ (DEBS1), EryAⅡ (DEBS2), and EryAⅢ (DEBS3). Each polypeptide harbors 2–6 modules, with each module containing catalytic domains for substrate activation, elongation, and modification [4] [8]. Key domain functions include:
Substrate specificity is governed primarily by the AT domain, which exclusively recruits methylmalonyl-CoA in 5 of 6 modules. Exceptionally, Module 5’s AT domain incorporates malonyl-CoA, introducing a methyl branch at C-2 [4]. The Saccharopolyspora erythraea NRRL23338 genome encodes 25 secondary metabolite clusters, but only the ery PKS produces erythromycin [8].
Table 2: Substrate Specificity in DEBS Modules
| Module | AT Domain Specificity | β-Carbon Processing | Polyketide Product |
|---|---|---|---|
| 1 | Methylmalonyl-CoA | KR | (3S)-5-hydroxy-3-methylvaleryl |
| 2 | Methylmalonyl-CoA | KR, DH, ER | 6-deoxyerythronolide B |
| 3–6 | Methylmalonyl-CoA* | Variable | Erythronolide B derivatives |
*Module 5 AT incorporates malonyl-CoA.
Heterologous erythromycin production in Escherichia coli requires reconstituting three systems:
Notably, Escherichia coli produced 6-deoxyerythronolide B titers reached 1.1 g/L using optimized propionyl-CoA pathways, but full conversion to erythromycin A remains inefficient due to poor activity of tailoring enzymes in this host [2].
In Saccharopolyspora erythraea, CRISPR-Cas9 enables precise manipulations:
The high-producing industrial strain Saccharopolyspora erythraea E3 harbors 584 single-nucleotide variants (SNVs) and 106 insertions/deletions versus wild-type NRRL23338. Key edits include amplification of the ery cluster and mutations in NADPH-generating genes [10].
Methylmalonyl-CoA availability limits erythromycin A biosynthesis. Strategies to augment precursor pools include:
In high-density fermentations, dynamic flux analysis reveals that >68% of erythromycin carbon originates from glucose, while propionate contributes methyl branches [7].
Erythromycin biosynthesis consumes 14 NADPH molecules per erythromycin A molecule (7 for PKS assembly, 7 for hydroxylations). NADPH limitations arise in industrial bioreactors due to:
Solutions include:
Table 3: NADPH-Generating Enzymes in Engineered Strains
| Enzyme | Source | NADPH Increase | Erythromycin Titer Change |
|---|---|---|---|
| Glucose-6-phosphate dehydrogenase | Saccharopolyspora erythraea | 2.1-fold | +33% |
| Malic enzyme | Corynebacterium glutamicum | 1.8-fold | +21% |
| Soluble transhydrogenase | Pyrococcus furiosus | 1.4-fold | +25% |
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